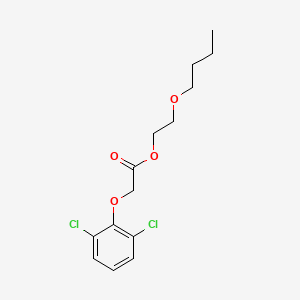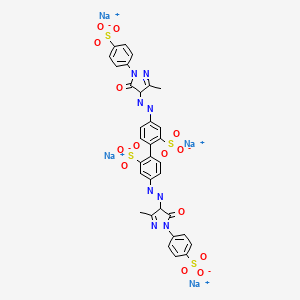
(1,1'-Biphenyl)-2,2'-disulfonic acid, 4,4'-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, tetrasodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,1’-Biphenyl)-2,2’-disulfonic acid, 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, tetrasodium salt is a complex organic compound. It is known for its vibrant color and is commonly used as a dye in various industrial applications. This compound is characterized by its biphenyl structure with multiple sulfonic acid groups and azo linkages, which contribute to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2,2’-disulfonic acid, 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, tetrasodium salt typically involves multiple steps. The process begins with the sulfonation of biphenyl to introduce sulfonic acid groups. This is followed by the formation of azo linkages through diazotization and coupling reactions. The final product is obtained by neutralizing the compound with sodium hydroxide to form the tetrasodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The sulfonation reaction is typically performed at elevated temperatures using sulfuric acid or oleum. The diazotization and coupling reactions are conducted in aqueous solutions, and the final neutralization step ensures the formation of the tetrasodium salt. The entire process is monitored to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(1,1’-Biphenyl)-2,2’-disulfonic acid, 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, tetrasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can break the azo linkages, leading to the formation of amines.
Substitution: The sulfonic acid groups can participate in substitution reactions, replacing the sulfonic acid with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Reagents like sodium hydroxide and various alkyl halides are employed for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(1,1’-Biphenyl)-2,2’-disulfonic acid, 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, tetrasodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye and indicator in various chemical reactions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1,1’-Biphenyl)-2,2’-disulfonic acid: Lacks the azo linkages and pyrazolyl groups.
4,4’-Bis(azo)benzene: Contains azo linkages but lacks the biphenyl structure and sulfonic acid groups.
Tetrasodium salt of 4,4’-bis(azo)benzene: Similar in having azo linkages and sulfonic acid groups but differs in the overall structure.
Uniqueness
(1,1’-Biphenyl)-2,2’-disulfonic acid, 4,4’-bis((4,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-1H-pyrazol-4-yl)azo)-, tetrasodium salt is unique due to its combination of biphenyl structure, multiple sulfonic acid groups, and azo linkages. This unique structure imparts specific chemical properties, such as high solubility in water and vibrant color, making it highly valuable in various applications.
Eigenschaften
| 72927-70-9 | |
Molekularformel |
C32H22N8Na4O14S4 |
Molekulargewicht |
962.8 g/mol |
IUPAC-Name |
tetrasodium;5-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-2-[4-[[3-methyl-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]-2-sulfonatophenyl]benzenesulfonate |
InChI |
InChI=1S/C32H26N8O14S4.4Na/c1-17-29(31(41)39(37-17)21-5-9-23(10-6-21)55(43,44)45)35-33-19-3-13-25(27(15-19)57(49,50)51)26-14-4-20(16-28(26)58(52,53)54)34-36-30-18(2)38-40(32(30)42)22-7-11-24(12-8-22)56(46,47)48;;;;/h3-16,29-30H,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 |
InChI-Schlüssel |
IXEVSZSFDXDRLB-UHFFFAOYSA-J |
Kanonische SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2)C3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=CC=C(C=C5)S(=O)(=O)[O-])C)S(=O)(=O)[O-])S(=O)(=O)[O-])C6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





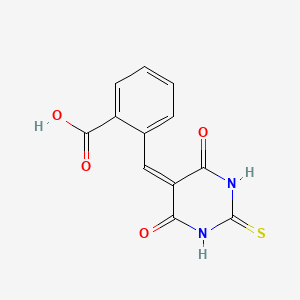

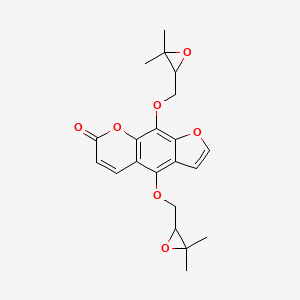
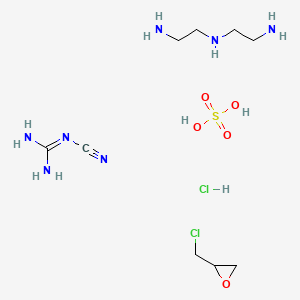

![2-[2-(Dimethylamino)ethyl]-4-methylphenyl (4-methoxyphenyl)phosphonate](/img/no-structure.png)

